

6-Azidotetrazolo[1,5-b]pyridazine: A Spectroscopic and Synthetic Overview

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Compound of Interest

Compound Name: 6-Azidotetrazolo[1,5-b]pyridazine

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For Researchers, Scientists, and Drug Development Professionals

WARNING: **6-Azidotetrazolo[1,5-b]pyridazine** is a high-nitrogen content energetic material and poses a significant explosion hazard. Extreme caution, including the use of blast shields and adherence to strict safety protocols, is mandatory when handling this compound.[1][2]

Introduction

6-Azidotetrazolo[1,5-b]pyridazine is a heterocyclic compound with an exceptionally high nitrogen content (N/C ratio of 2).[1] This characteristic makes it a subject of interest in the field of energetic materials. Its structure features a fused tetrazole and pyridazine ring system with an azido substituent. The compound exists predominantly in the thermodynamically stable tetrazolo tautomeric form. This document provides a summary of the available spectroscopic data, a detailed synthesis protocol, and critical safety information. Due to the hazardous nature of this compound, comprehensive spectroscopic characterization data is not widely available in published literature.

Spectroscopic Data

Detailed NMR and IR spectroscopic data with peak assignments for **6-Azidotetrazolo[1,5-b]pyridazine** are not readily available in the reviewed literature. However, mass spectrometry data has been reported.

Mass Spectrometry



The mass spectrum of **6-Azidotetrazolo[1,5-b]pyridazine** shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern provides insights into the structure of the molecule.

Technique	Parameter	Value
Mass Spectrometry	Molecular Formula	C4H2N8
Molecular Weight	162.11 g/mol	
Molecular Ion (M+)	m/z 162	_

A detailed list of fragment ions and their relative intensities would be required for a full analysis, but is not consistently reported across sources.

Experimental Protocols

The synthesis of **6-Azidotetrazolo[1,5-b]pyridazine** is typically achieved through the reaction of a di-substituted pyridazine with an azide salt. The following protocol is based on published literature and should only be attempted by experienced chemists with appropriate safety measures in place.[1]

Synthesis of 6-Azidotetrazolo[1,5-b]pyridazine

Materials:

- 3,6-dichloropyridazine
- Sodium azide (NaN3)
- Dimethyl sulfoxide (DMSO)
- Ethyl acetate
- Water
- Magnesium sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
- Brine solution



Procedure:

- Reaction Setup: Behind a blast shield, combine 3,6-dichloropyridazine (1.0 equivalent) and sodium azide (5.0 equivalents) in DMSO.
- Heating: Heat the reaction mixture to 60°C for 6 hours.
- Workup:
 - Cool the reaction mixture to room temperature.
 - Dilute the mixture with a large volume of water.
 - Extract the aqueous layer three times with ethyl acetate.
 - Wash the combined organic layers with brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
 - Filter the drying agent.
- Isolation:
 - Concentrate the filtrate under reduced pressure using a rotary evaporator. Caution: The crude product is an oily solid and is highly unstable.
 - The crude material should be handled with extreme care and can be purified by chromatography, although this increases the risk of detonation.[1]

A safer alternative involves the in-situ conversion of the hazardous product to the more stable 6-hydroxytetrazolo[1,5-b]pyridazine by adding sodium hydroxide and heating.[1][2]

Visualizations Synthesis Workflow

The following diagram illustrates the synthetic pathway for **6-Azidotetrazolo[1,5-b]pyridazine**.



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References

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